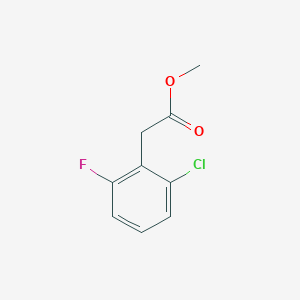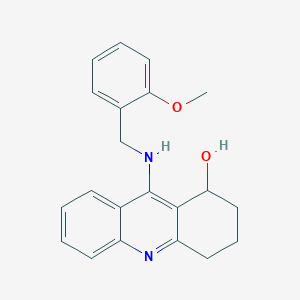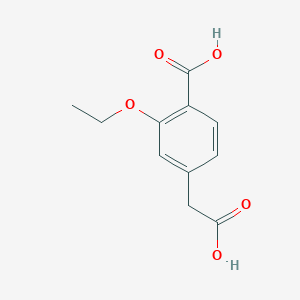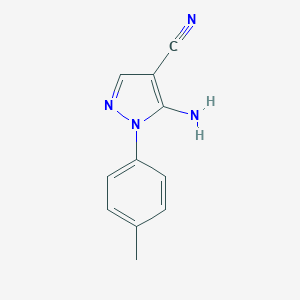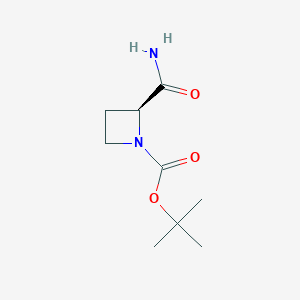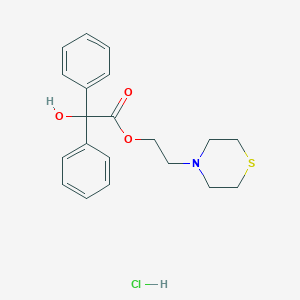
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride, also known as TDPA, is a compound that has been extensively studied for its potential therapeutic applications. TDPA is a member of the diphenylacetic acid family of compounds, which are known to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism Of Action
The exact mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride may reduce inflammation and pain.
Biochemical And Physiological Effects
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of other inflammatory and pain-related conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride and to optimize its synthesis method.
Synthesis Methods
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with thiomorpholine to yield the desired product, 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate. The hydrochloride salt of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can be obtained by reacting 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride with hydrochloric acid.
Scientific Research Applications
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
102516-84-7 |
|---|---|
Product Name |
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
Molecular Formula |
C20H24ClNO3S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H23NO3S.ClH/c22-19(24-14-11-21-12-15-25-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,23H,11-16H2;1H |
InChI Key |
KCGLNQYJHNVVHI-UHFFFAOYSA-N |
SMILES |
C1CSCCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Canonical SMILES |
C1CSCC[NH+]1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
synonyms |
2-(1-thia-4-azoniacyclohex-4-yl)ethyl 2-hydroxy-2,2-diphenyl-acetate c hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
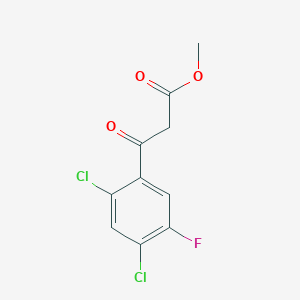
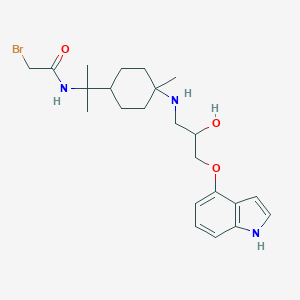
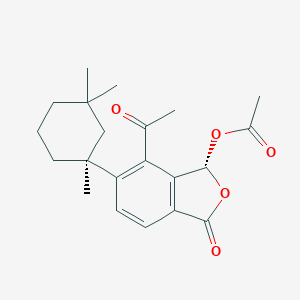
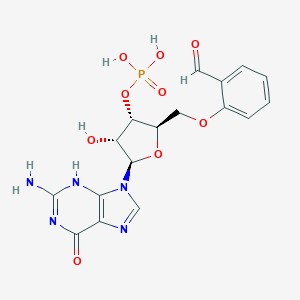
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
